1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
“1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid” is a heterocyclic building block . It is a white solid with a molecular weight of 182.22 .
Synthesis Analysis
The synthesis of compounds related to “1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid” often involves novel and efficient routes . For example, a selective Sandmeyer reaction has been described, indicating the potential for diverse synthetic applications .Molecular Structure Analysis
The molecular structure of “1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid” is often confirmed through advanced spectroscopic techniques such as IR, NMR, and X-ray crystallography. The InChI key for this compound is FCFGJNOOQYQMKY-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazole derivatives are known for their reactivity towards various chemical reactions . For instance, the synthesis of tert-butyl 3- (2- (4-amino-3- (2-aminobenzo [d]oxazol-5-yl)-1H-pyrazole [3,4-d] pyrimidine-1-yl) ethoxy) propionate involved a palladium-catalyzed Suzuki reaction, showcasing the compound’s versatility in forming complex molecules .Physical And Chemical Properties Analysis
“1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid” is a white solid . It is stored at room temperature .Scientific Research Applications
Pyrazole derivatives have a wide range of applications in various fields . Here are some general applications of pyrazole derivatives:
-
Medicinal Chemistry and Drug Discovery
- Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine . They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
- The synthetic pathway of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol . Pyrazoles are afforded in good to excellent yields (70–95%) at room temperature .
-
Coordination Chemistry
-
Organometallic Chemistry
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
1-tert-butyl-5-methylpyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-5-7(8(12)13)10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGJNOOQYQMKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
376387-68-7 | |
Record name | 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.